Sch-23390 maleate
Overview
Description
Sch-23390 maleate, also known as halobenzazepine, is a synthetic compound that acts as a potent and selective dopamine D1-like receptor antagonist . It has Ki values of 0.2 nM and 0.3 nM for the D1 and D5 receptor subtypes, respectively . It also binds with high affinity to the 5-HT2 and 5-HT1C serotonin receptor subtypes .
Molecular Structure Analysis
The molecular formula of this compound is C21H22ClNO5 . It has a molecular weight of 403.860 . The exact mass is not provided in the search results.Scientific Research Applications
Dopamine Receptor Studies
Sch-23390 maleate has been extensively studied for its interactions with dopamine receptors. It has been used in research to understand the role of dopamine in various physiological and behavioral processes. For instance, research using male mice demonstrated that Sch-23390, among other dopamine antagonists, influenced the acquisition of place conditioning and morphine-induced conditioned place preference, indicating its significant impact on dopamine-mediated reward systems (Manzanedo et al., 2001).
Positron Emission Tomography (PET) Studies
This compound has been utilized in PET studies to investigate dopamine receptor activity in the human brain. A study exploring the metabolism of the PET ligand [11C]SCH 23390 revealed its dynamics in plasma and identified its radiolabeled metabolites, which is crucial for accurate PET analysis (Swahn et al., 1994). Another study used [11C]SCH 23390 in PET analysis to examine dopamine receptor subtypes in healthy volunteers and schizophrenic patients, providing insights into the differential binding of D1-dopamine receptors in various brain regions (Farde et al., 2004).
Neuropharmacological Research
This compound has been employed in neuropharmacological research to understand its effects on neurotransmitter release and behavior. For example, a study found that surgical anesthesia with pentobarbital influenced the effect of Sch-23390 on rat striatal acetylcholine release, indicating the compound's role in neurotransmitter modulation (Consolo et al., 1996).
Brain Stimulation Reward Studies
Research has also investigated the role of Sch-23390 in brain stimulation reward scenarios. A study showed that the combination of Sch-23390 with other drugs like MK-801 influenced the behavior of rats in self-stimulation experiments, providing insights into the complex interactions between different neurotransmitter systems (Olds, 1996).
Cortical D1 Receptor Quantification
This compound has also been used to quantify D1 receptor binding potential in cortical areas. This was demonstrated in a study assessing the reproducibility of measurements using [11C]SCH 23390 in PET scans of healthy volunteers (Hirvonen et al., 2001).
Behavioral and Neurological Studies
Additional studies have used this compound to explore its effects on behavior and neurological functioning in different contexts. For example, research has examined the binding of [3H]SCH 23390 in the brains of mice with different social experiences, helping to elucidate the neurochemical basis of social behaviors (Avgustinovich & Alekseyenko, 2010).
Mechanism of Action
Target of Action
SCH-23390 maleate, also known as halobenzazepine, is a synthetic compound that primarily targets dopamine D1-like receptors . It acts as a potent and selective antagonist of the D1 and D5 receptors, with Kis of 0.2 nM and 0.3 nM, respectively . Additionally, it has been found to be a high efficacy human 5-HT2C receptor agonist .
Mode of Action
This compound interacts with its targets by binding to the D1-like receptors, thereby inhibiting the actions of dopamine . It also binds with high affinity to the 5-HT2 and 5-HT1C receptors . Furthermore, it inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve dopamine and serotonin signaling. By acting as an antagonist at D1-like receptors, it modulates dopaminergic neurotransmission . Its agonistic action at the 5-HT2C receptor suggests a role in serotonin signaling . The inhibition of GIRK channels indicates an influence on potassium ion flux across the cell membrane .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve modulation of neurotransmission. By antagonizing D1-like receptors, it can alter dopamine signaling, which may influence behaviors such as locomotion . Its agonistic action at 5-HT2C receptors and inhibition of GIRK channels further suggest a complex interplay of effects at the cellular level .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sch-23390 maleate interacts with various biomolecules, including dopamine D1-like receptors, 5-HT2C receptors, 5-HT2 receptors, and 5-HT1C receptors . It inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels .
Cellular Effects
This compound has been shown to reverse the inhibitory effects of Isosibiricin on NLRP3 expression and the cleavages of caspase-1 and IL-1β in the LPS-induced BV-2 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an antagonist to dopamine D1-like receptors, with Ki values of 0.2 nM and 0.3 nM for the D1 and D5 receptor, respectively . It also acts as an agonist at 5-HT1C and 5-HT2C receptors in vitro . Furthermore, it inhibits GIRK channels .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
Given its interactions with various receptors, it is likely involved in dopamine and serotonin pathways .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHVSEXHEAUJBT-HFNHQGOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87134-87-0 | |
Record name | (5R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87134-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SCH 23390 maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087134870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-23390 MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T51J24N1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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